2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted with a 1H-indol-3-yl group at position 5, a 3-methoxyphenyl group at position 4, and a sulfanyl-linked acetamide moiety at position 2. The indole moiety, known for its role in modulating serotoninergic and kinase-related pathways, suggests possible applications in anti-inflammatory or anticancer research .
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-33-18-9-7-8-17(14-18)31-25(20-15-27-21-11-4-3-10-19(20)21)29-30-26(31)35-16-24(32)28-22-12-5-6-13-23(22)34-2/h3-15,27H,16H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVAFDDBYUBAAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3OC)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with a triazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the indole moiety into the triazole framework .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be utilized to produce large quantities of the compound with consistent quality. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the category of triazole derivatives, characterized by the presence of the indole and triazole moieties. Its molecular formula is with a molecular weight of 525.56 g/mol. The unique structural features contribute to its biological activity, making it a candidate for various therapeutic applications .
Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. The compound has shown potential as:
- Antifungal Agents : Studies indicate that triazole derivatives exhibit significant antifungal activity against various strains, including Candida and Aspergillus. The incorporation of the triazole-thioether moiety enhances antifungal efficacy compared to traditional antifungal agents .
- Antibacterial Agents : The compound's structure allows it to act against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). SAR (Structure-Activity Relationship) studies suggest that modifications on the phenyl rings can enhance antibacterial potency .
Antiviral Properties
Recent research highlights the antiviral potential of triazole derivatives. The compound may interact with viral enzymes or receptors, inhibiting viral replication. Its structural similarity to known antiviral agents positions it as a promising candidate for further investigation in antiviral drug development .
Anticancer Activity
Triazole compounds have been explored for their anticancer properties. Preliminary studies suggest that this specific compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways involved in tumor growth .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the triazole ring via cyclization reactions.
- Introduction of functional groups through nucleophilic substitutions.
- Optimization of reaction conditions (temperature, solvent choice) to enhance yield and purity .
Case Studies
Several studies have documented the efficacy of similar triazole compounds:
- A series of 1,2,4-triazole derivatives demonstrated enhanced antifungal activity compared to existing treatments, with some exhibiting MIC values significantly lower than commercial antifungals .
- Research on triazole-pyrimidine hybrids revealed potent antibacterial activity against MRSA strains, highlighting the potential for developing new antibiotics from triazole scaffolds .
Mechanism of Action
The mechanism of action of 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and triazole moieties are known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed bioactivity .
Comparison with Similar Compounds
Key Observations :
- Indole vs.
- Methoxy Positioning: The 3-methoxyphenyl group (target) vs.
- Acetamide Tail: The N-(2-methoxyphenyl) group offers dual methoxy functionalities, which may improve solubility over non-polar substituents like 3-methylphenyl .
Anti-Exudative and Anti-Inflammatory Activity
- Target Compound : Hypothesized to exhibit anti-inflammatory activity due to the indole moiety, which is linked to COX-2 inhibition in analogs like N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41 in ).
- Furan-Triazole Derivatives: reports 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides showing 40–60% anti-exudative activity at 10 mg/kg, comparable to diclofenac . The target compound’s indole group may enhance potency but requires empirical validation.
Antiproliferative Activity
- Hydroxyacetamide Derivatives : highlights triazole-linked hydroxyacetamides (e.g., FP1-12) with IC50 values of 2–8 μM against breast cancer cell lines. The target compound’s methoxy groups may reduce metabolic degradation, extending half-life .
- Indole-Oxadiazole Hybrids: notes enzyme inhibition (e.g., acetylcholinesterase) for N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, suggesting similar targets for the triazole-indole analog .
Biological Activity
The compound 2-{[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a novel synthetic molecule that integrates indole and triazole moieties, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 524.64 g/mol. The structure features a triazole ring attached to indole and methoxyphenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H28N6O2S |
| Molecular Weight | 524.64 g/mol |
| IUPAC Name | This compound |
| Solubility | Not available |
Biological Activity Overview
The compound exhibits a range of biological activities including antibacterial , antifungal , anticancer , and anti-inflammatory properties. The following sections elaborate on these activities based on recent research findings.
Antibacterial Activity
Research indicates that compounds containing the triazole moiety have significant antibacterial properties. For instance, derivatives of triazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria. The compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against several bacterial strains:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.125 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 0.5 |
These results suggest that the compound's structural features enhance its interaction with bacterial enzymes or cell membranes, leading to effective inhibition of bacterial growth .
Antifungal Activity
The compound's antifungal activity has also been investigated, particularly against pathogenic fungi such as Candida albicans and Aspergillus fumigatus. Studies have shown promising results with MIC values ranging from 0.0156 to 0.5 μg/mL for similar triazole derivatives . The presence of the indole group is believed to contribute to this antifungal activity through synergistic effects with the triazole core.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits anticancer properties against several cancer cell lines including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values reported for these cell lines are as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
These values indicate that the compound is more potent than some reference drugs such as doxorubicin (IC50 = 3.23 µg/mL), suggesting its potential as a lead candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The triazole moiety may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Receptor Modulation : The indole structure can interact with various receptors in cancer cells, modulating signaling pathways that lead to apoptosis.
- Reactive Oxygen Species (ROS) : Some studies suggest that compounds like this can induce oxidative stress in microbial cells, leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
